molecular formula C20H18N2O3S B2400067 Ethyl 5-phenyl-3-(phenylcarbamoylamino)thiophene-2-carboxylate CAS No. 391867-59-7

Ethyl 5-phenyl-3-(phenylcarbamoylamino)thiophene-2-carboxylate

Cat. No. B2400067
CAS RN: 391867-59-7
M. Wt: 366.44
InChI Key: VPSVJLJRICXYCN-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized from various precursors. For example, some new thiophene-based heterocycles were synthesized from (E)-ethyl 5-(3-(dimethylamino)acryloyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, dihydrothiophene shows two distinct regioselectivities in acidic or basic media which led to the formation of 2-arylamino-5-hydrazono-thiophene-3 carboxylates .

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of thiophene derivatives, including compounds structurally related to Ethyl 5-phenyl-3-(phenylcarbamoylamino)thiophene-2-carboxylate, have shown significant antimicrobial properties. For instance, Mabkhot et al. (2015) synthesized derivatives demonstrating potent in vitro antibacterial and antifungal activities, with some compounds surpassing the standard drug amphotericin B in efficacy against specific fungal strains (Mabkhot et al., 2015). These findings highlight the potential of thiophene compounds in developing new antimicrobial agents.

Anti-rheumatic Potential

Research by Sherif and Hosny (2014) on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes demonstrated significant anti-rheumatic effects in an in vivo model. This indicates the therapeutic potential of such compounds in treating rheumatic diseases (Sherif & Hosny, 2014).

Anti-proliferative Activity

A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes showed pronounced anti-proliferative activity and tumor cell selectivity, suggesting their potential as cancer therapeutics. These compounds inhibited the proliferation of specific tumor cells while exhibiting minimal activity against other cell lines, indicating a high degree of selectivity (Thomas et al., 2017).

Synthesis and Reactivity

The efficient synthesis and characterization of thiophene derivatives, including ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate, have been documented, showcasing the chemical versatility and potential applications of these compounds in various research fields (Li & Wang, 2014).

Corrosion Inhibition

Functionalized tetrahydropyridines, including derivatives related to this compound, have demonstrated excellent corrosion inhibition efficiency for mild steel in acidic environments. This suggests their potential use in protecting industrial materials against corrosion (Haque et al., 2018).

Future Directions

Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

ethyl 5-phenyl-3-(phenylcarbamoylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-25-19(23)18-16(13-17(26-18)14-9-5-3-6-10-14)22-20(24)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSVJLJRICXYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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